molecular formula C13H12N4S B14433014 2-Benzoylpyridine thiosemicarbazone CAS No. 82766-13-0

2-Benzoylpyridine thiosemicarbazone

Cat. No.: B14433014
CAS No.: 82766-13-0
M. Wt: 256.33 g/mol
InChI Key: DJSSWOPZTQTBBW-FOWTUZBSSA-N
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Description

2-Benzoylpyridine thiosemicarbazone is an organic compound derived from the condensation of 2-benzoylpyridine and thiosemicarbazide. This compound is known for its versatile coordination chemistry and significant pharmacological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzoylpyridine thiosemicarbazone can be synthesized by reacting 2-benzoylpyridine with thiosemicarbazide in an ethanolic solution. The reaction mixture is typically refluxed for several hours, and the product is obtained by evaporating the solvent . Another method involves the reaction of 2-benzoylpyridine with thiosemicarbazide in methanol in the presence of acetic acid as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Mechanism of Action

Comparison with Similar Compounds

2-Benzoylpyridine thiosemicarbazone is compared with other thiosemicarbazone derivatives such as:

The uniqueness of this compound lies in its versatile coordination chemistry and its significant biological activities, particularly its anticancer properties .

Properties

82766-13-0

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea

InChI

InChI=1S/C13H12N4S/c14-13(18)17-16-12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9H,(H3,14,17,18)/b16-12+

InChI Key

DJSSWOPZTQTBBW-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=S)N)/C2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=N2

Origin of Product

United States

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